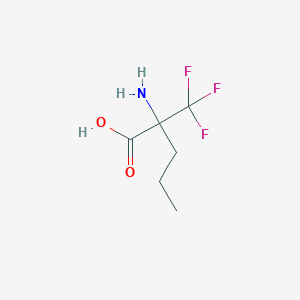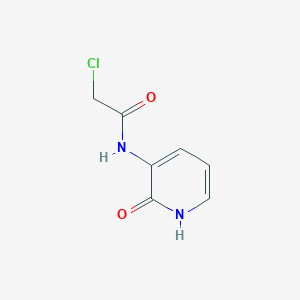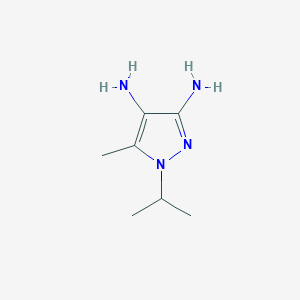
1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine, commonly known as IM-PYR, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IM-PYR belongs to the class of pyrazole compounds that are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of IM-PYR is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. IM-PYR has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Efectos Bioquímicos Y Fisiológicos
IM-PYR has been shown to have several biochemical and physiological effects. The compound has been reported to induce oxidative stress and DNA damage in cancer cells. IM-PYR has also been shown to modulate the expression of various genes that are involved in cancer cell growth and survival. The compound has been shown to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes in cancer cells. IM-PYR has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IM-PYR in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines at low concentrations. IM-PYR is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one of the limitations of using IM-PYR is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
For the study of IM-PYR include the development of IM-PYR derivatives, the study of IM-PYR in combination with other anticancer agents, and the exploration of its therapeutic potential in neurological disorders.
Métodos De Síntesis
The synthesis of IM-PYR involves the reaction of 1,3-dimethyl-5-nitrobenzene with isopropyl hydrazine and sodium methoxide. The reaction proceeds through a series of steps that involve reduction, cyclization, and deprotonation. The final product is obtained after purification using column chromatography. The yield of IM-PYR is reported to be around 65%.
Aplicaciones Científicas De Investigación
IM-PYR has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also been shown to possess neuroprotective and anticonvulsant properties. IM-PYR has been studied in vitro and in vivo for its efficacy against various cancer cell lines, including breast, colon, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
Número CAS |
199341-41-8 |
|---|---|
Nombre del producto |
1-Isopropyl-5-methyl-1H-pyrazole-3,4-diamine |
Fórmula molecular |
C7H14N4 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-methyl-1-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,8H2,1-3H3,(H2,9,10) |
Clave InChI |
ZJUPTBMINYAWJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(C)C)N)N |
SMILES canónico |
CC1=C(C(=NN1C(C)C)N)N |
Sinónimos |
1H-Pyrazole-3,4-diamine,5-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



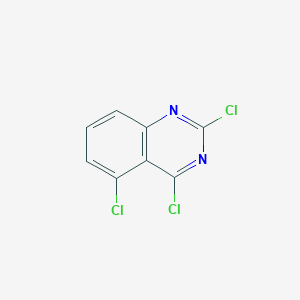
![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
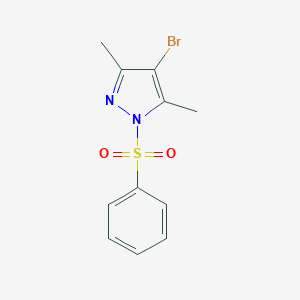
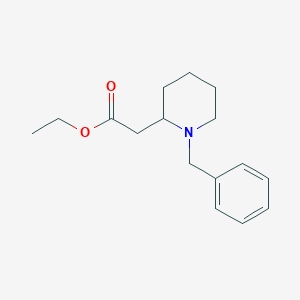
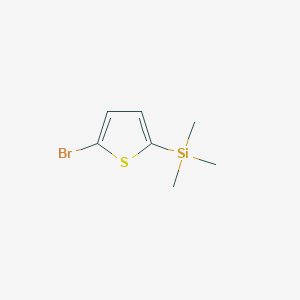
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
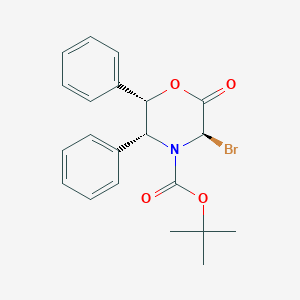
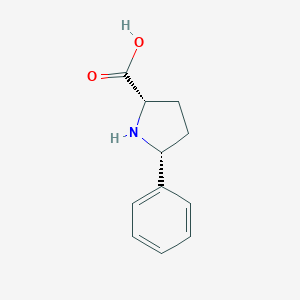
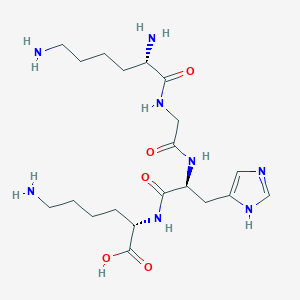
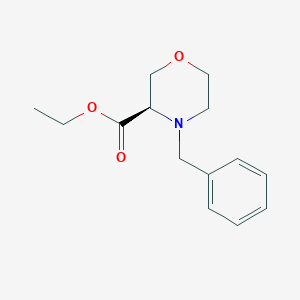
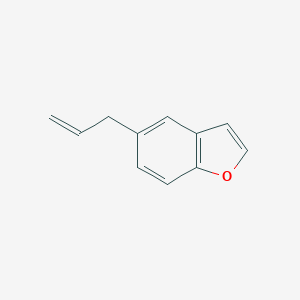
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
